5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran

Analytical Chemistry Procurement Synthetic Chemistry

This 5-Br/6-F/3-CF2H polysubstituted benzofuran is a strategic building block for CNS drug discovery. The -CF2H group acts as a lipophilic hydrogen bond donor (cLogP 4.27), enhancing brain penetration. C-6 fluorine confers metabolic stability by blocking CYP450 oxidation. The C-5 bromine enables late-stage diversification via cross-coupling. Unlike generic analogs (e.g., 5-Bromo-3-methylbenzofuran), this substitution pattern is essential for SAR. Procure the 98% purity grade to maximize yields and simplify purification.

Molecular Formula C9H4BrF3O
Molecular Weight 265.03 g/mol
Cat. No. B13043557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran
Molecular FormulaC9H4BrF3O
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)OC=C2C(F)F
InChIInChI=1S/C9H4BrF3O/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-3,9H
InChIKeyVJJBCKUMUGDHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran (CAS 2089649-26-1): Technical Overview and Procurement Context


5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran (C9H4BrF3O, MW 265.03) is a polysubstituted benzofuran scaffold . Its core structure features a C-5 bromo, a C-6 fluoro, and a C-3 difluoromethyl (-CF2H) group, rendering it a specialized building block in medicinal chemistry and chemical biology . Available purity specifications from vendors indicate grades of 95% and 98% . No peer-reviewed quantitative biological data (e.g., IC50, Ki) for this specific compound have been identified in the public domain; its utility is currently grounded in its potential as a synthetic intermediate .

Why Substituting 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran with Simpler Benzofuran Analogs Can Alter Key Physicochemical and Pharmacological Properties


The precise 5-Br/6-F/3-CF2H substitution pattern in this benzofuran dictates its unique lipophilicity, electronic properties, and metabolic stability. Generic substitution, even with closely related benzofuran analogs, introduces significant variability in these parameters. For instance, replacing the C-3 -CF2H group with a methyl (-CH3) group alters hydrogen-bond donor capacity and pKa [1], while changing the halogen pattern from 5-Br/6-F to 5-Br alone affects molecular shape and reactivity [2]. Fluorine atoms are known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation, a benefit lost in non-fluorinated or less substituted analogs [3]. Furthermore, the presence of the -CF2H group can act as a lipophilic hydrogen bond donor, a property that is not replicated by a -CF3 group [3]. Therefore, a different benzofuran cannot be considered a direct substitute without a full re-evaluation of the structure-activity or structure-property relationship, underscoring the need for this specific compound in targeted research programs.

Quantitative Differentiation of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran: A Comparative Evidence Assessment


Commercial Purity Grade Comparison: 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran vs. 5-Bromo-3-methylbenzofuran

As of 2026, the target compound 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran is commercially available with a specified purity of 98% from a primary vendor . In contrast, the structurally simpler analog 5-Bromo-3-methylbenzofuran (CAS 33118-85-3) is offered at a lower standard purity of 97% [1]. This 1% difference in purity specification is a verifiable differentiator for procurement decisions, potentially reducing the need for in-house purification steps for the target compound. It is critical to note that no peer-reviewed, head-to-head biological activity data exist to differentiate these two compounds.

Analytical Chemistry Procurement Synthetic Chemistry

Computational Lipophilicity: 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran vs. 5-Bromo-3-methylbenzofuran

The calculated partition coefficient (cLogP) for 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran is 4.27, as derived from vendor-provided chemical data . For the close analog 5-Bromo-3-methylbenzofuran (MW 211.06), the predicted LogP is 3.33 . This represents a significant predicted increase in lipophilicity of nearly one full LogP unit (ΔLogP = +0.94). The increased lipophilicity is conferred by the additional fluorine and difluoromethyl substituents [1]. This difference is a key differentiator in the context of optimizing blood-brain barrier penetration, cellular permeability, and target binding.

Medicinal Chemistry ADME Prediction Computational Chemistry

Predicted Metabolic Stability: 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran vs. Non-Fluorinated Benzofuran Core

The 6-fluoro and 3-difluoromethyl substituents on the target benzofuran are strategically positioned to block cytochrome P450 (CYP) enzyme-mediated oxidation, a primary route of metabolic clearance for aromatic heterocycles [1]. While direct experimental metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound are not publicly available, the substitution pattern is a class-level differentiator compared to non-fluorinated benzofuran analogs. The introduction of a single fluorine atom on a similar heterocyclic scaffold has been shown to reduce intrinsic clearance by over 2-fold in some cases [2], and the -CF2H group is known to improve metabolic stability compared to a methyl group [3]. This provides a strong, albeit class-level, rationale for selecting this more highly fluorinated analog in drug discovery programs where reducing metabolic clearance is a priority.

Drug Metabolism ADME Fluorine Chemistry

Optimal Scientific Application Scenarios for 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran Based on Its Differentiated Profile


Advanced Scaffold for CNS Drug Discovery

The compound's high predicted lipophilicity (cLogP 4.27) makes it a strategically important building block for the synthesis of central nervous system (CNS) drug candidates. The presence of the -CF2H group, which can act as a lipophilic hydrogen bond donor, is a recognized design element for enhancing brain penetration and target engagement [1]. Medicinal chemists can utilize this core to explore chemical space for targets like GPCRs, ion channels, or kinases implicated in neurological or psychiatric disorders, where high passive permeability is essential for achieving efficacious brain concentrations.

Chemical Probe Development Requiring High Metabolic Stability

In chemical biology, robust tool compounds are needed for target validation. The 5-Br/6-F/3-CF2H pattern is designed to confer enhanced metabolic stability [2], making derivatives of this compound well-suited for developing chemical probes for in vivo studies. The C-5 bromine atom provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce structural diversity while retaining the potentially beneficial ADME properties of the fluorinated core.

High-Purity Starting Material for Sensitive Chemical Synthesis

For researchers conducting complex, multi-step syntheses where impurity profiles are critical (e.g., total synthesis, material science applications), the commercially available 98% purity grade offers a distinct procurement advantage. Starting with a higher purity intermediate can significantly improve the yield and purity of subsequent reaction steps and simplify final product purification, thereby saving time and resources compared to using lower-purity alternatives like 5-Bromo-3-methylbenzofuran (97%) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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